molecular formula C6H9NO B1296293 2-(1H-pyrrol-2-yl)ethanol CAS No. 22186-60-3

2-(1H-pyrrol-2-yl)ethanol

Cat. No. B1296293
CAS RN: 22186-60-3
M. Wt: 111.14 g/mol
InChI Key: XBVPIPOORLGFGK-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-2-yl)ethanol” is a chemical compound with the CAS Number: 22186-60-3 and a molecular weight of 111.14 . It is also known by its IUPAC Name as 2-(1H-pyrrol-2-yl)ethanol . The compound is typically a yellow to brown liquid .


Molecular Structure Analysis

The InChI Code for “2-(1H-pyrrol-2-yl)ethanol” is 1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2 . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom in the molecule .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The pyrrole moiety is a common feature in many antimicrobial agents. 2-(1H-pyrrol-2-yl)ethanol can serve as a precursor in synthesizing various antimicrobial compounds that are effective against a range of bacteria and fungi. Its incorporation into drug molecules can enhance cell membrane penetration, improving the efficacy of the drugs .

Agriculture: Fungicides

In the agricultural sector, pyrrole derivatives are used to create fungicides that protect crops from fungal infections. The structural flexibility of 2-(1H-pyrrol-2-yl)ethanol allows for the synthesis of compounds that can disrupt the growth and reproduction of harmful fungi, ensuring crop safety and food security .

Material Science: Conductive Polymers

Pyrrole-based compounds are integral to the development of conductive polymers. 2-(1H-pyrrol-2-yl)ethanol can be polymerized or copolymerized to form polymeric materials with electrical conductivity. These materials have applications in electronics, such as in antistatic coatings and organic solar cells .

Chemical Synthesis: Organocatalysis

This compound is utilized in organocatalytic processes to construct pyrrole rings, which are essential structures in various natural products and pharmaceuticals. The organocatalytic synthesis of pyrroles is a significant area of research due to its implications in green chemistry and synthetic efficiency .

Flavor and Fragrance Industry

2-(1H-pyrrol-2-yl)ethanol has applications in the flavor and fragrance industry due to its characteristic scent profile. It can be used to impart a unique aroma to various products, enhancing their sensory attributes and consumer appeal .

Safety and Hazards

The safety data sheet for “2-(1H-pyrrol-2-yl)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has also been noted, with the respiratory system being a potential target .

Future Directions

The future directions for “2-(1H-pyrrol-2-yl)ethanol” and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole compounds , there could be potential for the development of new drugs or therapeutic agents.

properties

IUPAC Name

2-(1H-pyrrol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h1-2,4,7-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPIPOORLGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300086
Record name Pyrrole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-2-yl)ethanol

CAS RN

22186-60-3
Record name 2-(2-Hydroxyethyl)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022186603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2-ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrole-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxyethyl)pyrrole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KH2Y7ELK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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